Methyl 3-methoxypent-2-enoate

Vue d'ensemble

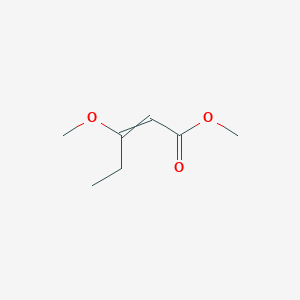

Description

Methyl 3-methoxypent-2-enoate is an organic compound with the molecular formula C7H12O3. It is a derivative of pentenoic acid and is characterized by the presence of a methoxy group and a methyl ester group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-methoxypent-2-enoate can be synthesized through several methods. One common method involves the reaction of methyl 3-oxopentanoate with methanol in the presence of an acid catalyst. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Table 1: Key Spectral Data for Methyl 3-Methoxypent-2-enoate Derivatives

| Compound | (δ, CDCl) | (δ, CDCl) |

|---|---|---|

| (1,3-Dimethoxypent-3-enyloxy)TMS | 4.62 (q, J = 6.9 Hz, 1H), 3.77 (s, 1H), 3.32/3.27 (s, 3H each), 1.40 (d, J = 6.9 Hz, 3H), −0.00 (s, 9H) | 64.10, 64.92, 26.72, 25.37, 22.48, 21.25, 20.32, 16.28, 15.01 |

Catalytic Asymmetric Hetero-Diels–Alder Reactions

This compound derivatives serve as dienes in stereoselective cycloadditions:

-

Reaction Setup :

-

Outcome :

-

Products are isolated after purification via silica gel chromatography.

-

Stereochemical control is achieved through the ligand-catalyzed pathway.

-

Table 2: Reaction Conditions and Yields

| Entry | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Mg(ClO)/L4 | CHCl | 30°C | 75–92[a] |

[a] Yield varies with substrate and reaction scale .

Stability and Side Reactions

Applications De Recherche Scientifique

Methyl 3-methoxypent-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes

Mécanisme D'action

The mechanism of action of methyl 3-methoxypent-2-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-methoxypentanoate

- Methyl 3-methoxybutanoate

- Methyl 3-methoxyhexanoate

Uniqueness

Methyl 3-methoxypent-2-enoate is unique due to its specific structural features, such as the presence of a double bond and a methoxy group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the double bond in this compound allows it to participate in addition reactions, which are not possible for its saturated analogs .

Activité Biologique

Methyl 3-methoxypent-2-enoate is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: Methyl (Z)-3-methoxypent-2-enoate

- Molecular Formula: C7H12O3

- Molecular Weight: 144.17 g/mol

The compound features a methoxy group (-OCH₃) and a double bond in its structure, which are critical for its biological interactions.

Biological Activity

This compound exhibits several biological activities that can be categorized into various pharmacological effects:

1. Antimicrobial Properties:

Research indicates that this compound demonstrates antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

2. Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

3. Antioxidant Activity:

this compound has shown promising antioxidant activity, which may help in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.

- Modulation of Cell Signaling: It appears to modulate various signaling pathways related to cell survival and apoptosis, contributing to its protective effects in cells exposed to stressors.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative in food products .

Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound was found to significantly decrease the levels of TNF-alpha and IL-6, indicating its potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 3-methoxypent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRQVKLYAFXAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363534 | |

| Record name | Methyl 3-methoxypent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104065-67-0 | |

| Record name | Methyl 3-methoxypent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.